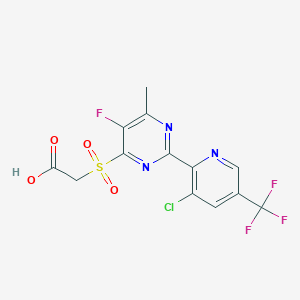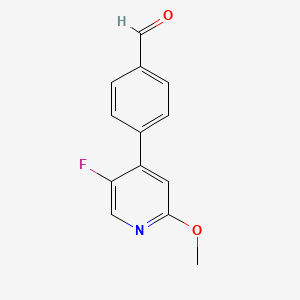
2-Fluoro-5-vinylpyridine hydrochloride
Übersicht
Beschreibung
“2-Fluoro-5-vinylpyridine hydrochloride” is a chemical compound with the molecular formula C7H7ClFN . It is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-vinylpyridine hydrochloride” consists of a pyridine ring with a fluorine atom at the 2-position and a vinyl group at the 5-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-5-vinylpyridine hydrochloride” include its molecular weight, which is 157.57 g/mol .
Wissenschaftliche Forschungsanwendungen
Polymer Catalysis and Functionalization
- Crosslinked Polyvinylpyridine Hydrochloride as a Catalyst : Crosslinked poly(4-vinylpyridine) hydrochloride has been effective in catalyzing acetalization of carbonyl compounds and esterification of carboxylic acids. It shows inertness to certain acid-sensitive functional groups, which is significant in organic synthesis (J. Yoshida, Jiro Hashimoto, & N. Kawabata, 1981).
Drug Delivery and Pharmaceutical Applications
- pH-Induced Release from Block Copolymer Vesicles : The poly(2-vinylpyridine-b-ethylene oxide) (P2VP-PEO) block copolymer vesicles have been studied for pH-induced release of hydrophilic dyes. These vesicles undergo structural changes leading to rupture and dissolution, relevant for controlled drug delivery systems (U. Borchert et al., 2006).
Polyelectrolyte Complexes and Gel Interactions
- Swelling of Poly(2-methyl-5-vinylpyridine) Gel : Interaction with aqueous solutions of sodium poly(vinylsulfonate) results in gel collapse due to polyelectrolyte complex formation, with implications for materials science and gel-based technologies (E. A. Bekturov, V. Frolova, & G. Mamytbekov, 1998).
Selective Binding for Heavy Metal Ions
- Selective Mercury Ion Binding : Poly(4-vinylpyridine) hydrochloride resin demonstrates selective binding and removal of mercury ions from aqueous solutions, highlighting its potential in environmental applications and wastewater treatment (B. Rivas, H. Maturana, & M. Luna, 1999).
Molecular Synthesis and Chemistry
- Reaction with Oxazoles : Reactions involving the hydrochlorides of 2- and 4-vinylpyridines with oxazoles lead to the synthesis of dipyridyls, indicating applications in organic synthesis and molecular engineering (P. B. Terent'ev et al., 1980).
Polymer-Metal Complexes and Film Properties
- Syntheses and Properties of Polymer Gels : Films from polymer gels based on polymer-metal complexes, involving poly(2-vinylpyridine) and other polymers, exhibit ordered structures and thermal stability, relevant for materials science and engineering (E. A. Bekturov & Galym K. Mamutbekov, 1997).
Fluorination and Organic Chemistry
- Microwave-Assisted Fluorination of 2-Acylpyrroles : Treatment of 2-acylpyrroles with Selectfluor under microwave conditions leads to fluorination, showcasing a methodology in organic synthesis and pharmaceutical chemistry (Benjamin Troegel & T. Lindel, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-ethenyl-2-fluoropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN.ClH/c1-2-6-3-4-7(8)9-5-6;/h2-5H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRPPBYKUNGHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-vinylpyridine hydrochloride | |
CAS RN |
1951439-29-4 | |
| Record name | Pyridine, 5-ethenyl-2-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide](/img/structure/B1410574.png)
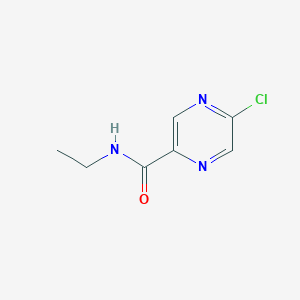
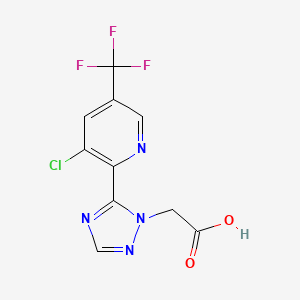
![1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone](/img/structure/B1410579.png)
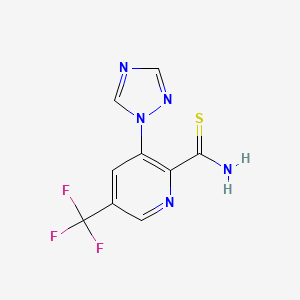




![2-[(4-Ethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1410586.png)
![Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1410587.png)
![1-(4-Fluorophenoxy)-3-(4-{3-[hydroxy(oxido)amino]-pyridin-2-yl}piperazin-1-yl)propan-2-ol](/img/structure/B1410589.png)
